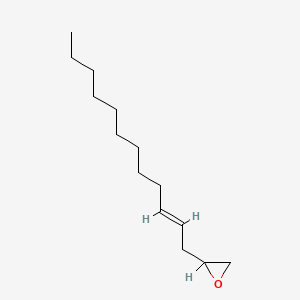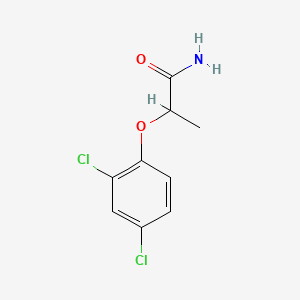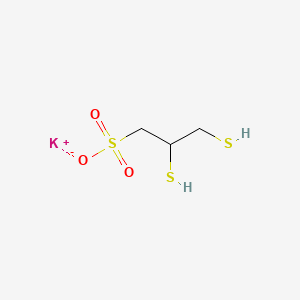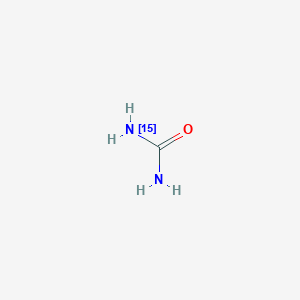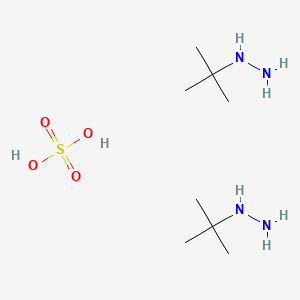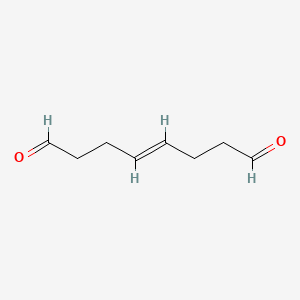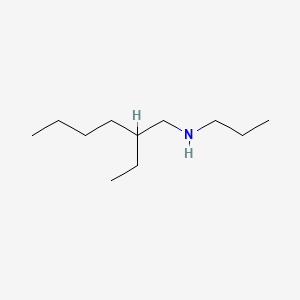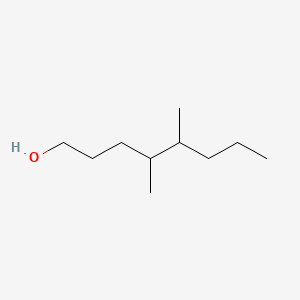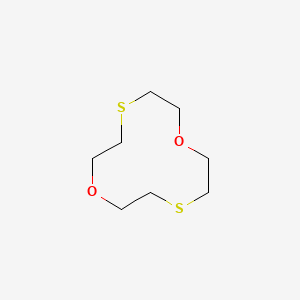
1,7-Dioxa-4,10-dithiacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dioxa-4,10-dithiacyclododecane is a macrocyclic compound with the molecular formula C₈H₁₆O₂S₂. It is a member of the dioxadithiacrown ethers, which are known for their ability to form stable complexes with various metal ions. This compound is of significant interest in the field of chemistry due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dioxa-4,10-dithiacyclododecane can be synthesized through various methods. One common approach involves the cyclization of diethylene glycol with 1,2-ethanedithiol under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the macrocyclic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of macrocyclic synthesis can be applied. These methods often involve the use of high-purity starting materials and controlled reaction conditions to ensure the efficient formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dioxa-4,10-dithiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atoms.
Substitution: Nucleophiles such as halides or thiolates can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major products of oxidation are sulfoxides and sulfones.
Substitution: The major products of substitution reactions depend on the nucleophile used but typically involve the replacement of sulfur atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
1,7-Dioxa-4,10-dithiacyclododecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: The compound’s ability to bind metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine: Research is ongoing into the potential use of this compound and its derivatives in drug delivery systems, where its ability to form complexes with metal ions can be exploited to target specific tissues or cells.
Industry: The compound is used in the development of sensors and separation processes, where its selective binding to metal ions can be utilized.
Wirkmechanismus
The mechanism by which 1,7-Dioxa-4,10-dithiacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1,7-Dioxa-4,10-dithiacyclododecane can be compared with other similar compounds, such as:
1,4-Dioxa-7,10-dithiacyclododecane: This compound has a similar structure but differs in the position of the oxygen and sulfur atoms.
Dithia-12-crown-4 ethers: These compounds have a similar macrocyclic structure but with different ring sizes and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which allows it to form particularly stable complexes with certain metal ions. This property makes it valuable in applications where selective metal ion binding is required.
Conclusion
This compound is a versatile macrocyclic compound with significant potential in various fields of scientific research and industry. Its unique structure and ability to form stable complexes with metal ions make it a valuable tool in chemistry, biology, medicine, and industrial applications. Further research into its properties and applications is likely to yield new and exciting discoveries.
Eigenschaften
CAS-Nummer |
294-95-1 |
|---|---|
Molekularformel |
C8H16O2S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
1,7-dioxa-4,10-dithiacyclododecane |
InChI |
InChI=1S/C8H16O2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h1-8H2 |
InChI-Schlüssel |
ANWGCVKFPKDUBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCOCCSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




